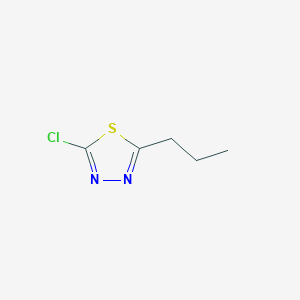
2-クロロ-5-プロピル-1,3,4-チアジアゾール
概要
説明
2-Chloro-5-propyl-1,3,4-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are five-membered rings containing two nitrogen atoms and one sulfur atom.
科学的研究の応用
2-Chloro-5-propyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent, with studies showing cytotoxic effects on certain cancer cell lines.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
作用機序
Target of Action
Compounds with a similar 1,3,4-thiadiazole structure have been found to interact with various biological targets . For instance, some 1,3,4-thiadiazole derivatives have shown potential as inhibitors of enzymes like carbonic anhydrase and urease , which play crucial roles in various biological processes.
Mode of Action
For instance, some 1,3,4-thiadiazole derivatives have been found to inhibit enzyme activity by binding to the active site of the enzyme .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that this compound might affect various biochemical pathways related to the function of its target enzymes .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and overall therapeutic potential .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound might exert its effects by inhibiting the activity of its target enzymes, thereby affecting the associated biological processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-propyl-1,3,4-thiadiazole typically involves the reaction of appropriate thiosemicarbazides with chlorinating agents. One common method involves the reaction of 5-propyl-1,3,4-thiadiazole-2-thiol with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product .
Industrial Production Methods: Industrial production of 2-Chloro-5-propyl-1,3,4-thiadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and safety of the production process .
化学反応の分析
Types of Reactions: 2-Chloro-5-propyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrogen atoms in the ring can be reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include 2-azido-5-propyl-1,3,4-thiadiazole, 2-thiocyanato-5-propyl-1,3,4-thiadiazole, and 2-amino-5-propyl-1,3,4-thiadiazole.
Oxidation Reactions: Products include 2-chloro-5-propyl-1,3,4-thiadiazole sulfoxide and 2-chloro-5-propyl-1,3,4-thiadiazole sulfone.
Reduction Reactions: Products include partially or fully reduced thiadiazole derivatives.
類似化合物との比較
1,3,4-Thiadiazole: The parent compound, which lacks the chloro and propyl substituents.
2-Amino-5-propyl-1,3,4-thiadiazole: Similar structure but with an amino group instead of a chlorine atom.
2-Chloro-5-methyl-1,3,4-thiadiazole: Similar structure but with a methyl group instead of a propyl group.
Uniqueness: 2-Chloro-5-propyl-1,3,4-thiadiazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the propyl group influences its lipophilicity and biological activity .
特性
IUPAC Name |
2-chloro-5-propyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXYWUVJISBEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


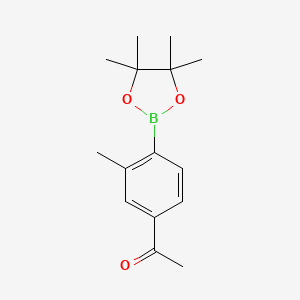
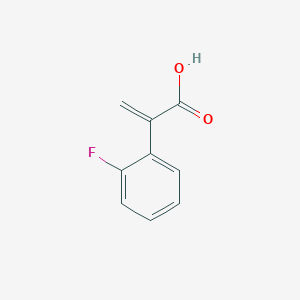
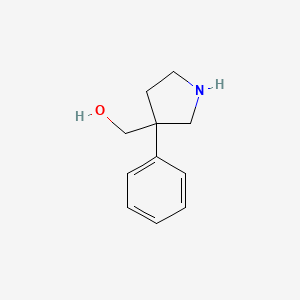
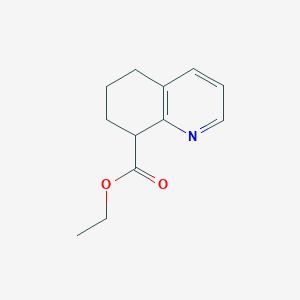
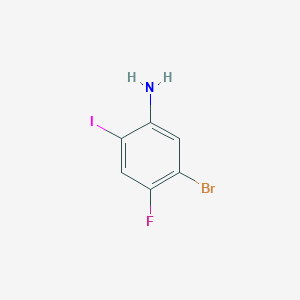
![6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1374406.png)
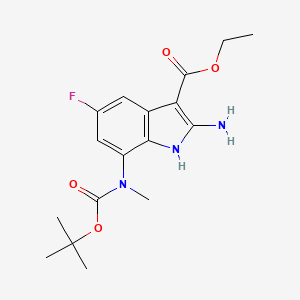
![7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1374410.png)
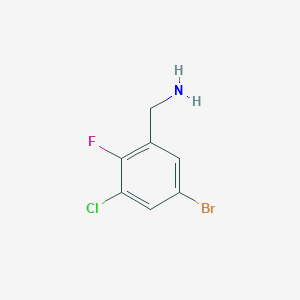
![tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B1374416.png)
![tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1374418.png)
![Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B1374419.png)
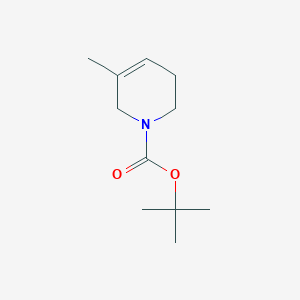
![10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1374421.png)
